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Reactive red 40

Cat. No.: B1172001
CAS No.: 12226-17-4
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Description

Contextualization within the Chemistry of Azo Dyes

Reactive Red 40 is classified as a monoazo dye, which means its molecular structure is characterized by a single azo group (-N=N-). ontosight.ai This azo group acts as the chromophore, the part of the molecule responsible for its vibrant red color. ontosight.ai Azo dyes, including this compound, are synthesized through a chemical process known as azo coupling. This reaction involves the combination of a diazotized compound with a coupling component. smolecule.comimbarex.com In the case of this compound, the synthesis typically involves the diazotization of an aromatic amine, such as p-cresidine or 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with a naphthalene (B1677914) derivative like 6-hydroxy-2-naphthalene sulfonic acid. smolecule.comimbarex.com The presence of sulfonic acid groups in its structure renders it soluble in water, a crucial property for its application in dyeing processes. imbarex.comflinnsci.com

The defining characteristic of reactive dyes is their ability to form strong, covalent bonds with the substrate they are applied to, such as textile fibers. textiletoday.com.bdscribd.com This chemical bonding results in excellent colorfastness, making the dye resistant to fading during washing. textiletoday.com.bdscribd.com

Historical Trajectories and Evolution of Reactive Dye Research

The journey of reactive dyes began in the mid-20th century, marking a significant milestone in the history of synthetic dyes. textiletoday.com.bdtiankunchemical.com The first commercial reactive dyes were introduced in 1956 by Imperial Chemical Industries (ICI). scribd.comtiankunchemical.com This innovation was born out of research by Rattee and Stephen in 1953, who discovered a method to form a covalent link between the dye and the fiber. textiletoday.com.bdtiankunchemical.com

Early research in the 1920s by Ciba had shown that certain dyes could react with wool, but the development of dyes that could chemically bond with cellulosic fibers like cotton under alkaline conditions was a major breakthrough. tiankunchemical.com The introduction of Procion dyes by ICI in 1956, followed by Ciba's Cibacron and Hoechst's Remazol brands, heralded a new era in textile dyeing. tiankunchemical.com

The 1970s saw another significant advancement with the development of bifunctional reactive dyes. textiletoday.com.bd These dyes, containing two reactive groups per molecule, offered higher fixation rates compared to their monofunctional counterparts. textiletoday.com.bd This continuous evolution in reactive dye chemistry has led to a wide array of dyes with varying reactive groups, such as triazine and vinyl sulfone, each offering specific advantages in terms of reactivity and application. tiankunchemical.com

Scholarly Significance and Research Domain Mapping for this compound

In academic and scientific circles, this compound and similar azo dyes are subjects of extensive research, primarily focused on their environmental impact and remediation. The widespread use of these dyes in industries like textiles leads to their presence in industrial wastewater, posing environmental concerns. atlantis-press.com

A significant area of research revolves around the degradation of this compound in aqueous solutions. Numerous studies have explored various methods to break down this dye into less harmful substances. These methods fall under the umbrella of Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals to oxidize organic pollutants. atlantis-press.comijcce.ac.ir

Key research domains for this compound include:

Photocatalytic Degradation: This process uses a photocatalyst, often titanium dioxide (TiO2), and a light source (like UV light) to generate reactive oxygen species that degrade the dye. emerald.comtandfonline.com Studies have investigated the effects of parameters such as catalyst dosage, pH, and initial dye concentration on the degradation efficiency. emerald.comresearchgate.net

Adsorption: Another widely studied removal technique is adsorption, where the dye molecules bind to the surface of an adsorbent material. bioline.org.brneptjournal.com Researchers have explored the use of various low-cost adsorbents, including activated carbon derived from different sources, to effectively remove this compound from water. bioline.org.brneptjournal.com The kinetics and thermodynamics of the adsorption process are often analyzed to understand the underlying mechanisms. raco.catresearchgate.net

Fenton and Photo-Fenton Processes: These AOPs involve the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) to generate hydroxyl radicals. researchgate.netmdpi.com The photo-Fenton process enhances this reaction with the use of UV light. researchgate.net These methods have shown high efficiency in decolorizing and degrading reactive dyes. researchgate.net

The following table provides a summary of key research findings related to the degradation and removal of reactive red dyes, including those similar in structure and reactivity to this compound.

Research AreaKey Findings
Photocatalytic Degradation The degradation efficiency of reactive red dyes using photocatalysis is influenced by factors such as pH, catalyst concentration, and light intensity. For instance, with MIL-53(Fe) as a catalyst, the degradation of a reactive red dye decreased as the initial dye concentration increased. emerald.com Similarly, increasing the intensity of UV light has been shown to enhance the degradation rate. tandfonline.com
Adsorption The adsorption capacity of various materials for reactive red dyes is pH-dependent. For Red Dye 40, the adsorption capacity of chitosan (B1678972) sulfate (B86663) was significantly higher at a lower pH (3.0) compared to a higher pH (6.0). raco.cat The process often follows pseudo-second-order kinetics, suggesting a chemical adsorption mechanism. bioline.org.brresearchgate.net
Advanced Oxidation Processes (AOPs) AOPs like the Fenton and photo-Fenton processes have demonstrated high efficiency in degrading reactive red dyes. For Reactive Red 2, the photo-Fenton process achieved 99.9% color removal within 10 minutes. researchgate.net Combining ozonation with other processes can also significantly enhance dye degradation. mdpi.com

Properties

CAS No.

12226-17-4

Molecular Formula

C11H12N4NaO3S

Origin of Product

United States

Synthetic Methodologies and Advanced Manufacturing Processes for Reactive Red 40

Contemporary Synthetic Routes and Reaction Mechanisms

The synthesis of Reactive Red 40, also known as C.I. This compound, typically involves a multi-step process that begins with the diazotization of an aromatic amine. This is followed by a coupling reaction with a suitable coupling component and finally condensation with a reactive moiety. worlddyevariety.com

A general synthetic pathway involves:

Diazotization: An aromatic amine, such as 2-Aminonaphthalene-1,6-disulfonic acid, is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. worlddyevariety.comgoogle.com This reactive intermediate is crucial for the subsequent color-forming step.

Coupling Reaction: The freshly prepared diazonium salt is then reacted with a coupling component, for instance, 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. worlddyevariety.com This electrophilic substitution reaction forms the characteristic azo (-N=N-) bond, which is the primary chromophore responsible for the dye's color. nih.gov

Condensation: The resulting amino-azo compound is then condensed with a reactive group, such as 2,3-Dichloroquinoxaline-6-carbonyl chloride, to introduce the moiety that will react with the hydroxyl groups of cellulosic fibers. worlddyevariety.com This step is critical for the dye's "reactive" nature, enabling the formation of strong, permanent covalent bonds with the fabric. mdpi.com

The reaction mechanism for the coupling step involves the electrophilic attack of the diazonium ion on the electron-rich coupling component. The position of the coupling is directed by the activating groups on the naphthol derivative. The final condensation step is a nucleophilic acyl substitution where the amino group of the azo compound attacks the carbonyl carbon of the reactive group, leading to the final this compound molecule.

Catalytic Strategies in this compound Synthesis

While the core synthesis of azo dyes is well-established, research continues to explore catalytic strategies to improve efficiency, selectivity, and environmental footprint. In the broader context of azo dye synthesis, various catalysts are being investigated.

Metal-based Catalysts: Metals such as copper have been employed in Ullmann-type cross-coupling reactions for the synthesis of dye precursors. nih.gov Palladium-based nanocatalysts have been used for the reductive coupling of nitroarenes to form azo compounds. mdpi.com For the reduction of azo dyes, which is a key step in their analysis and can be a reverse model for synthesis, nanocatalysts of bismuth, platinum, gold, and silver have shown high efficiency. rsc.org

Solid Acid Catalysts: To overcome the environmental issues associated with strong mineral acids in diazotization, solid acid catalysts are being explored. lmaleidykla.ltresearchgate.net These include modified montmorillonite (B579905) K10, zeolites, and sulfonic acid-functionalized magnetic nanoparticles. lmaleidykla.ltrsc.org These catalysts offer advantages such as being non-corrosive, reusable, and enabling milder reaction conditions. lmaleidykla.ltrsc.org

Biocatalysts: Baker's yeast has been demonstrated as an eco-friendly catalyst for both diazotization and coupling reactions in the synthesis of certain azo dyes, avoiding the need for strong acids or bases. lmaleidykla.lt

Photocatalysis is also emerging as a powerful tool in organic synthesis, capable of generating reactive intermediates under mild conditions. beilstein-journals.orgacs.org Organic dyes themselves can act as photocatalysts, and strategies involving dual catalysis are being developed to facilitate complex bond formations. acs.org

Optimization of Industrial Synthetic Protocols

The industrial production of reactive dyes like this compound is continuously being optimized to enhance yield, reduce costs, and minimize environmental impact. researchgate.netcellulosechemtechnol.ro Key parameters that are often optimized include reaction temperature, pH, reaction time, and the concentration of reactants and electrolytes. cellulosechemtechnol.roacs.org

Key Optimization Parameters:

ParameterTypical Range/ConditionImpact on Synthesis
Temperature Diazotization: 0-10°C; Coupling: 10-20°C; Condensation: 3-8°CControls reaction rate and minimizes side reactions and decomposition of unstable intermediates like diazonium salts. google.com
pH Diazotization: Acidic; Coupling: pH 5-7; Condensation: pH 1.5-2.5Crucial for the stability of reactants and for directing the coupling reaction to the desired position. google.com
Reactant Concentration Varies based on batch sizeAffects reaction kinetics and product yield. cellulosechemtechnol.ro
Salting Out Addition of salts like NaCl or Na2SO4Used for the isolation and purification of the final dye product from the reaction mixture. google.com

Modern approaches to optimization often employ statistical methods like response surface methodology to systematically study the effects of multiple variables and identify the optimal conditions for the process. researchgate.net Furthermore, the development of bifunctional reactive dyes, which contain two reactive groups, aims to improve fixation efficiency and reduce dye wastage. google.com

Integration of Green Chemistry Principles in this compound Production

The textile industry is a major consumer of water and chemicals, and the production of dyes contributes significantly to its environmental footprint. cellulosechemtechnol.rocellulosechemtechnol.ro Consequently, there is a strong drive to incorporate green chemistry principles into the manufacturing of dyes like this compound. ijcce.ac.irsustainability-directory.com

The twelve principles of green chemistry provide a framework for this transition:

Prevention: Designing syntheses to prevent waste. ijcce.ac.ir

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. ijcce.ac.ir

Designing Safer Chemicals: Designing chemical products to be effective yet have minimal toxicity.

Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances like solvents or using benign alternatives. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. google.com

Use of Renewable Feedstocks: Using renewable rather than depleting raw materials.

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. nih.gov

Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function.

Real-time analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

In the context of this compound production, this translates to several key areas of research and development:

Solvent-free reactions: Grinding methods and the use of solid catalysts can eliminate the need for organic solvents. rsc.org

Reusable Catalysts: The use of heterogeneous catalysts that can be easily separated and reused reduces waste and cost. lmaleidykla.ltrsc.org

Water-saving dyeing processes: Developing dyes that require less salt and water for the dyeing process and have higher fixation rates reduces effluent. cht.comtcbl.eu

Biodegradable materials: While the dye itself is designed for stability, research into biodegradable auxiliaries and greener after-treatment processes is ongoing.

Environmental Transport, Distribution, and Transformation Dynamics of Reactive Red 40

Mobility and Attenuation in Aquatic and Terrestrial Ecosystems

Reactive Red 40 is characterized by its high water solubility, a property enhanced by the presence of sulfonic acid groups in its structure. talkingaboutthescience.com This solubility dictates its transport mechanisms in the environment. When released into aquatic systems, it readily dissolves and is transported with the water flow. In terrestrial environments, this compound is expected to exhibit high mobility in soil. Current time information in Kurunegala, LK. As an anionic compound, it does not adsorb strongly to soils, which are often negatively charged, allowing it to leach through the soil profile and potentially contaminate groundwater. Current time information in Kurunegala, LK.

The attenuation of this compound in the environment is limited by its resistance to abiotic degradation processes. It is a salt and thus nonvolatile, meaning it will not readily transfer from soil or water to the atmosphere. Current time information in Kurunegala, LK. Furthermore, the compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, making this degradation pathway insignificant. Current time information in Kurunegala, LK. Its primary attenuation pathways are linked to sorption onto environmental matrices and biodegradation, which are often slow processes.

Sorption and Desorption Equilibria with Environmental Matrices

The interaction of this compound with solid environmental phases like soil, sediment, and biomass is a key process governing its concentration and mobility in ecosystems. Adsorption can immobilize the dye, while desorption can remobilize it, making it available again in the water column.

Research has shown that various low-cost adsorbents can remove this compound from aqueous solutions. Studies on natural sawdust (NSD) and sawdust modified with the surfactant hexadecylpyridinium bromide (MSD) demonstrated their effectiveness. The adsorption process is influenced by factors such as pH, temperature, and initial dye concentration. nih.gov For both NSD and MSD, acidic conditions were found to be favorable for dye removal, with maximum adsorption occurring at pH 2.0 and 3.0, respectively. nih.govresearcherslinks.com The adsorption process was found to be spontaneous and endothermic. researcherslinks.com Kinetic studies revealed that the adsorption follows a pseudo-second-order model, with equilibrium being reached within approximately 120 minutes. researcherslinks.com

The Langmuir isotherm model best described the equilibrium for sawdust adsorbents, indicating monolayer adsorption onto a surface with a finite number of active sites. nih.govresearcherslinks.com Similarly, the adsorption of Allura Red onto novel biosorbents like carboxyethyl chitosan (B1678972) (CEC) has been investigated, with the Temkin isotherm model providing a good fit for the experimental data. stencilhoney.comtalkingaboutthescience.com Desorption studies indicate that the process is reversible, particularly under alkaline conditions. For sawdust loaded with the dye, 98–99% of the adsorbed this compound was released when the pH was raised to 12 or higher. researcherslinks.com

Interactive Table: Adsorption Capacities of Various Adsorbents for this compound

Adsorbent Maximum Adsorption Capacity (q_max) Temperature (°C) Isotherm Model Source
Natural Sawdust (NSD) 52.14 µmol/g 55 Langmuir nih.govresearcherslinks.com
Modified Sawdust (MSD) 151.88 µmol/g 55 Langmuir nih.govresearcherslinks.com
Carboxyethyl Chitosan Hydrogel (CEC) 22.523 mg/g 25 Temkin stencilhoney.comtalkingaboutthescience.com
DEB-Cross-linked CEC Cryogel 10.482 mg/g 25 Temkin stencilhoney.com

Bioaccumulation in Non-Vertebrate and Phytological Systems

Bioaccumulation refers to the uptake and retention of a chemical by an organism from its environment, including water, soil, and food. For this compound, the potential for bioaccumulation is a growing concern due to its persistence. pmf-tr.com

The ionic nature of this compound suggests that its potential for bioconcentration in aquatic organisms is low. Current time information in Kurunegala, LK. However, the bioaccumulation of azo dyes and their breakdown products in aquatic species remains a risk, which could lead to their transfer up the food chain. tandfonline.com Specific studies on aquatic invertebrates report a low order of toxicity; for instance, the 24-hour EC50 for Daphnia was determined to be 280 mg/L, indicating that high concentrations are required to cause acute effects. talkingaboutthescience.com

In phytological systems, research has focused more on the toxic effects of this compound rather than on quantitative bioaccumulation. Studies using the common onion, Allium cepa, as a model plant have demonstrated that the dye can exert significant genotoxic effects. nih.govresearcherslinks.com Exposure to Allura Red led to a high percentage of root tips being broken, thin, and transparent at a 1% concentration. researcherslinks.com At the cellular level, the dye induced various chromosomal aberrations, including sticky chromosomes and abnormal cell division phases, indicating its potential to cause DNA damage in plants. researcherslinks.com Similar genotoxic effects were observed in garlic (Allium sativum) root cells. pjoes.com Phytotoxicity analysis conducted on Sorghum bicolor seeds after the biodegradation of this compound showed that the degradation products were non-phytotoxic, suggesting that bioremediation can mitigate its harmful effects on plants. pmf-tr.com

**Interactive Table: Phytotoxic and Genotoxic Effects of this compound on *Allium cepa***

Concentration Macroscopic Effects (Root Tips) Microscopic Effects (Chromosomal Aberrations) Source
1% 95% broken-ended, extremely thin, transparent Highest frequencies of abnormal prophase, sticky metaphase, c-mitosis, sticky anaphase, laggard anaphase researcherslinks.com
0.001% - 1% Root morpho-physiology severely affected with increasing concentration Induction of 8 different kinds of chromosomal aberrations researcherslinks.com

Environmental Persistence and Recalcitrance Profiling

The persistence of a chemical in the environment is a measure of its resistance to degradation. This compound is considered a recalcitrant compound due to its complex aromatic structure and the stability of its azo bond (–N=N–). mdpi.com

General studies on azo dyes with similar chemical features (phenolic OH and sulfonic acid groups) suggest they are not readily biodegradable in conventional activated sludge treatment processes. Current time information in Kurunegala, LK. This persistence can lead to their accumulation in water bodies, reducing light penetration and affecting aquatic photosynthesis. mdpi.com

Despite its general recalcitrance, several studies have demonstrated that specific microorganisms are capable of degrading this compound. Under anaerobic conditions, the primary degradation pathway involves the reductive cleavage of the azo bond, which results in the formation of aromatic amines. mdpi.com While this step decolorizes the water, the resulting amines can sometimes be more toxic than the parent dye. mdpi.com

However, certain bacteria have shown the ability to not only decolorize but also mineralize the dye. For example, a bacterial strain identified as Ochrobactrum anthropi was able to decolorize up to 95% of this compound at a high concentration (10 g/L) within 24 hours and significantly reduce the Chemical Oxygen Demand (COD). pmf-tr.com Analysis confirmed that the dye was completely mineralized by this bacterium. pmf-tr.com Other bacteria, such as Escherichia coli and Klebsiella pneumoniae, isolated from treatment tanks have also demonstrated the ability to decolorize the dye, with degradation rates dependent on the initial concentration and incubation time. pjoes.com

Interactive Table: Microbial Degradation of this compound

Microorganism Degradation/Decolorization Efficiency Time Conditions Source
Ochrobactrum anthropi HAR08 95% decolorization 24 hours Nutrient medium, 10 g/L dye concentration pmf-tr.com
Escherichia coli Decrease in absorbance (decolorization) 6-24 hours MSM medium, concentration-dependent pjoes.com
Klebsiella pneumoniae Decrease in absorbance (decolorization) 6-24 hours MSM medium, concentration-dependent pjoes.com

Mechanistic Investigations of Reactive Red 40 Degradation and Metabolite Characterization

Photodegradation Pathways and Kinetics of Reactive Red 40

Photodegradation involves the breakdown of chemical compounds by light energy. For azo dyes like this compound, this process can occur through direct absorption of photons or via indirect mechanisms involving photochemically produced reactive species.

The photolytic degradation of a contaminant in aquatic environments can proceed through two primary pathways: direct and indirect photolysis. nih.gov

Direct photolysis occurs when a dye molecule directly absorbs light energy (photons), typically in the UV spectrum, leading to an excited state. nih.gov This excitation can provide sufficient energy to break the chemical bonds within the molecule, particularly the chromophoric azo bond (-N=N-), leading to decolorization and degradation. researchgate.net The efficiency of direct photolysis is dependent on the molecule's ability to absorb light at the given wavelengths and the quantum yield of the reaction.

Indirect photolysis involves the degradation of the dye molecule through reactions with photochemically produced reactive intermediates (PPRIs) in the water. nih.gov These highly reactive species are generated when naturally occurring or added substances, known as photosensitizers (e.g., titanium dioxide (TiO2), humic acids, nitrates), absorb light. researchgate.netconicet.gov.ar The primary PPRIs responsible for dye degradation are hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. conicet.gov.ar The general mechanism for heterogeneous photocatalysis, for instance using TiO2, involves the generation of an electron-hole pair (e-/h+) upon UV irradiation. The hole (h+) can then react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which subsequently attack the dye molecule. researchgate.net

Studies on related reactive dyes, such as Reactive Red 120, have shown that processes like the photo-Fenton reaction, which generates hydroxyl radicals, significantly enhance degradation compared to direct photolysis alone. mdpi.comscielo.org.mx Similarly, research on other dichloroacetamide safeners demonstrated that while some undergo rapid direct photolysis, others are more slowly degraded via indirect photolysis involving hydroxyl radicals and singlet oxygen. researchgate.net

The degradation of azo dyes results in the formation of various intermediate products before potential complete mineralization to CO2, H2O, and inorganic ions. The initial and most critical step is the cleavage of the azo bond.

In the case of photocatalytic degradation, the powerful hydroxyl radicals can attack the dye molecule at multiple sites. This typically leads to the breakdown of the complex aromatic structure into smaller, often less colored, molecules. For azo dyes, this includes the formation of aromatic amines, which can be more toxic than the parent dye. mdpi.com For example, the degradation of the food dye Red 40 (Allura Red AC), a different compound, by enterobacteria was found to produce compounds analogous to 1-naphthol (B170400) and aromatic amines. researchgate.net

Further oxidation of these aromatic intermediates can lead to the formation of organic acids such as citric, malonic, succinic, and lactic acid. biorxiv.org Complete mineralization is the ultimate goal of degradation, signifying the conversion of the organic dye into benign inorganic compounds. The extent of mineralization is often tracked by measuring the reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD). For instance, a bacterial consortium degrading Green HE4BD achieved up to 90% reduction in TOC and COD. nih.gov

Biodegradation of this compound by Microbial Systems

Characterization of Biodegradation Intermediates and End Products

The biodegradation of this compound (RR40), a widely used azo dye, involves the reductive cleavage of the azo bond (–N=N–) by microbial enzymes like azoreductases. tandfonline.com This initial step leads to the decolorization of the dye and the formation of various aromatic amines. tandfonline.commicrobiologyjournal.org Subsequent enzymatic activities, such as those from oxidoreductases (e.g., lignin (B12514952) peroxidase, laccase), further break down these intermediates. iosrjournals.org

Under anaerobic conditions, the degradation of RR40 by enterobacteria has been shown to produce compounds analogous to 1-naphthol and other aromatic amines. microbiologyjournal.orgresearchgate.net More specific studies using bacterial strains like Pseudomonas aeruginosa have identified several low molecular weight compounds as breakdown products. For instance, the degradation of a similar dye, Reactive Red 35, yielded metabolites such as 1-Amino-2-hydroxy-5-(2-sulfooxy ethyl) benzene (B151609), 1-amino-2-methoxy benzene, and naphthalene (B1677914). iosrjournals.org Similarly, the biodegradation of Reactive Red 141 by Rhizobium radiobacter resulted in final products including naphthalene diazonium, p-dinitrobenzene, and 2-nitroso naphthol. chem-soc.si

The characterization of these intermediate and final products is crucial for assessing the detoxification efficacy of the biodegradation process. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) are instrumental in identifying these metabolites. iosrjournals.orgchem-soc.si

Table 1: Identified Biodegradation Metabolites of Structurally Similar Reactive Red Dyes

Original Dye Degrading Microorganism Identified Metabolites Analytical Technique(s)
Red 40 Enterobacteria 1-naphthol analogues, Aromatic amines HPLC
Reactive Red 35 Pseudomonas aeruginosa ARSKS20 1-Amino-2-hydroxy-5-(2-sulfooxy ethyl) benzene, 1-amino-2-methoxy benzene, Naphthalene GC-MS, FTIR
Reactive Red 141 Rhizobium radiobacter MTCC 8161 Naphthalene diazonium, p-dinitrobenzene, 2-nitroso naphthol GC-MS, FTIR, HPLC

Environmental Factors Influencing Biodegradation Efficacy

The efficiency of microbial degradation of this compound is significantly influenced by various environmental and operational parameters. openbiotechnologyjournal.com Optimizing these factors is essential for achieving maximal decolorization and breakdown of the dye.

pH: The pH of the medium is a critical factor. Most bacterial degradation processes for azo dyes function optimally in a neutral to slightly alkaline range, typically between pH 6 and 9. tandfonline.com For example, studies on Reactive Black 5 degradation showed optimal conditions at a pH of 7.0. researchgate.net Highly acidic or alkaline conditions can inhibit the enzymatic activities responsible for dye degradation. researchgate.net

Temperature: Temperature affects microbial growth and enzyme activity. Optimal degradation efficiency is generally achieved between 30 to 35°C. researchgate.net Higher temperatures can lead to enzyme denaturation and a loss of cell viability, thereby reducing decolorization efficiency. researchgate.net

Co-substrates and Nutrients: The presence of an additional carbon source, or co-substrate, often enhances biodegradation. researchgate.net Glucose, starch, and yeast extract have been shown to support microbial activity and improve the rate of decolorization. researchgate.net For instance, the presence of starch was found to be the best carbon source for the decolorization of several reactive azo dyes, with complete decolorization observed within 24 hours. researchgate.net

Initial Dye Concentration: The concentration of the dye itself can impact the process. While some bacterial strains can tolerate and degrade high concentrations of dyes (up to 500 mg/L in some cases), very high concentrations can be inhibitory to microbial life. researchgate.nethhu.edu.cn

Oxygen Levels: The initial and most critical step in azo dye biodegradation, the cleavage of the azo bond, is primarily an anaerobic process. tandfonline.com The presence of oxygen can sometimes inhibit this reductive step. However, the subsequent degradation of the resulting aromatic amines is often an aerobic process. tandfonline.com Therefore, a sequential anaerobic-aerobic treatment is often considered most effective.

Table 2: Optimal Environmental Conditions for Reactive Dye Biodegradation

Parameter Optimal Range/Condition Rationale
pH 6.0 - 9.0 Optimal range for key degrading enzymes like azoreductase. tandfonline.com
Temperature 30 - 35 °C Promotes microbial growth and enzyme stability without causing denaturation. researchgate.net
Co-substrate Presence of carbon sources (e.g., starch, glucose) Provides necessary energy and electrons for microbial metabolism and reductive cleavage of the azo bond. researchgate.net
Oxygen Anaerobic (for initial decolorization) Azo bond cleavage is a reductive process inhibited by oxygen. tandfonline.com

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate organic pollutants in water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). ijcce.ac.iratlantis-press.com These radicals have a high oxidation potential and can non-selectively degrade complex and recalcitrant organic compounds, such as this compound, into simpler, less harmful substances like CO2 and water. brieflands.com AOPs encompass a variety of techniques, including Fenton processes, ozonation, electrochemical oxidation, and sonolysis, and are considered promising for treating dye wastewater that is resistant to conventional biological methods. ijcce.ac.iratlantis-press.com

Fenton and Photo-Fenton Reaction Systems

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 3) to produce hydroxyl radicals. mdpi.comresearchgate.net This method is effective for decolorizing and degrading azo dyes. atlantis-press.com

The photo-Fenton process is an enhancement of the classic Fenton reaction, where the system is irradiated with UV or visible light. brieflands.comresearchgate.net This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, leading to the production of additional hydroxyl radicals. researchgate.net Consequently, the photo-Fenton process generally exhibits higher efficiency and faster reaction rates than the Fenton process alone. brieflands.com

Studies on the degradation of Reactive Red dyes have demonstrated the high efficacy of these systems. For instance, a study on Reactive Red 198 showed that the photo-Fenton process could remove over 99% of the dye within 120 minutes. brieflands.com Another investigation on a generic Reactive Red dye found that optimal degradation in a batch photo-Fenton process occurred at a pH of 3, a temperature of 60°C, and with specific concentrations of H₂O₂ and ferrous sulphate. jeeng.netjeeng.net

Table 3: Optimal Parameters for Photo-Fenton Degradation of Reactive Red Dyes

Parameter Optimal Value Source
pH 3 jeeng.netjeeng.net
H₂O₂ Concentration 78 ppm jeeng.netjeeng.net
Ferrous Sulphate 20 ppm jeeng.netjeeng.net
Temperature 60 °C jeeng.netjeeng.net
Irradiation Time 90-120 min brieflands.comjeeng.netjeeng.net

Ozonation and Catalytic Ozonation Processes

Ozonation is an AOP that utilizes ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. atlantis-press.com Ozone can react with dye molecules directly or indirectly. The indirect pathway involves the decomposition of ozone in water (a process favored at higher pH) to form highly reactive hydroxyl radicals. mdpi.com Ozonation is particularly effective at destroying the chromophoric groups of reactive dyes, leading to rapid decolorization. atlantis-press.com

Electrochemical Oxidation and Photoelectrocatalysis

Electrochemical oxidation is an AOP where pollutants are destroyed by direct or indirect oxidation at the surface of an anode. electrochemsci.org In direct oxidation, the pollutant molecule is oxidized directly on the anode surface. In indirect oxidation, which is often more effective, reactive species like hydroxyl radicals or active chlorine (if chloride is present in the wastewater) are generated in-situ, and these species then attack the dye molecules. mdpi.com The choice of anode material, such as platinum or Dimensionally Stable Anodes (DSA®) like Ti/Ru₀.₃Ti₀.₇O₂, is critical to the process's efficiency. electrochemsci.orgscielo.br

Photoelectrocatalysis (PEC) combines electrochemical oxidation with photocatalysis. rsc.org In a PEC system, a semiconductor material is used as a photoanode. When irradiated with light of a suitable wavelength while an electrical bias is applied, the generation of oxidizing species is significantly enhanced, leading to faster and more complete degradation of pollutants compared to either process alone. rsc.orgresearchgate.net Studies on Reactive Red 198 using a Ti/Ru₀.₃Ti₀.₇O₂ electrode showed that the photoelectrochemical process was significantly more effective at removing color and Total Organic Carbon (TOC) than either the electrochemical or photocatalytic process individually, especially at higher current densities. researchgate.net

Sonochemical and Sonophotocatalytic Degradation

Sonochemical degradation utilizes high-frequency ultrasound (sonolysis) to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. researchgate.net The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of pollutants and the generation of hydroxyl radicals from the dissociation of water molecules. scispace.com

Sonophotocatalytic degradation is a hybrid AOP that combines sonolysis with photocatalysis (e.g., using a TiO₂ catalyst and UV/visible light). aip.org This combination often results in a synergistic effect, where the degradation rate is greater than the sum of the individual processes. scispace.com The ultrasound helps to de-agglomerate catalyst particles, increasing the available surface area, and enhances the mass transfer of pollutants to the catalyst surface. scispace.com Studies on Reactive Red 120 have shown that sonophotocatalysis is faster and more efficient than photocatalysis alone. aip.org The degradation rate is typically favored by acidic conditions (pH 2-4) and increases with catalyst loading up to an optimal point. aip.org

Identification and Pathways of AOP-Derived Degradation Products

Advanced Oxidation Processes (AOPs) are effective methods for degrading complex organic molecules like this compound (also known as Allura Red AC or FD&C Red No. 40). These processes generate highly reactive species, such as hydroxyl radicals (•OH), which attack the dye structure. The degradation of azo dyes like this compound typically involves the cleavage of the chromophoric azo bond (–N=N–), leading to decolorization, followed by the breakdown of the resulting aromatic structures.

During the anaerobic degradation of Red Dye 40 by enterobacteria, which can be considered analogous to reductive degradation pathways in some AOPs, the process yields various smaller compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) has been used to characterize these degradation products, revealing the formation of compounds similar to 1-naphthol and various aromatic amines. researchgate.net

In photocatalytic degradation studies of similar reactive dyes using catalysts like MIL-53(Fe), the degradation pathway involves the breakdown of the azo bond as well as the naphthalene and benzene rings. emerald.com This is observed through the diminishing peaks in UV-Vis spectra corresponding to these structures over time. emerald.com While specific intermediate products for this compound from AOPs are complex and varied depending on the exact process (e.g., ozonation, Fenton, photocatalysis), the general pathway involves initial decolorization through azo bond cleavage, followed by the fragmentation of the aromatic intermediates into smaller organic acids and, ultimately, mineralization to CO2, water, and inorganic ions. For instance, studies on other reactive red dyes have identified intermediates such as phenol, 1,2-dihydroxysulfobenzene, and eventually simpler molecules like oxalic and formic acid during ozonation. researchgate.net

Mechanistic Understanding of Radical-Mediated Degradation

The degradation of this compound in AOPs is primarily driven by the action of highly reactive radicals, with the hydroxyl radical (•OH) being the most significant. scielo.org.mxrsc.org These radicals are powerful, non-selective oxidizing agents that can initiate the breakdown of the stable aromatic structure of the dye. rsc.orgmdpi.com

The process begins with the generation of these radicals in the aqueous solution. rsc.org In photocatalysis, for example, light excites a semiconductor material, creating electron-hole pairs. These charge carriers react with water and oxygen to form hydroxyl and superoxide (B77818) radicals. mdpi.com In Fenton-based systems, •OH radicals are generated from the reaction of hydrogen peroxide with iron(II) ions. scielo.org.mx

Once formed, the hydroxyl radical attacks the this compound molecule. The reaction can proceed through several pathways:

Azo Bond Cleavage : The primary attack often occurs at the nitrogen-nitrogen double bond (–N=N–), which is a site with high electron density. This cleavage breaks the molecule into smaller aromatic amine and naphthol-derived fragments, resulting in the loss of color. emerald.com

Aromatic Ring Opening : The radicals also attack the benzene and naphthalene rings of the dye molecule. This leads to the hydroxylation of the rings, followed by ring-opening to form aliphatic intermediates. researchgate.net

Substitution and Abstraction : Radicals can also react via electrophilic addition to the aromatic rings or by abstracting hydrogen atoms from the molecule.

Theoretical studies on similar azo dyes using density functional theory (DFT) have shown that the degradation process is initiated by the association of the hydroxyl radical with the dye molecule, often forming a pre-reaction complex, before the main degradation reactions occur. rsc.org The entire process is a cascade of reactions that progressively breaks down the large dye molecule into less complex, and ideally, non-toxic compounds like short-chain organic acids, carbon dioxide, and water. mdpi.com

Adsorption-Based Removal Technologies for this compound

Adsorption is widely regarded as a simple, cost-effective, and efficient technology for removing dyes like this compound from wastewater. researchgate.netrsc.org The process involves the transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent material. rsc.org Numerous materials have been investigated for their capacity to adsorb this dye.

Development and Characterization of Novel Adsorbent Materials

Research has focused on developing low-cost and highly effective adsorbents for Red Dye 40 removal. These materials are characterized by their high surface area, porosity, and specific surface chemistry.

Chitosan-Based Adsorbents : Chitosan (B1678972), a biopolymer derived from chitin, and its modified forms are effective adsorbents for anionic dyes like Red Dye 40. deswater.com A novel chitosan sulfate (B86663) (ChS) has been synthesized and characterized using Fourier-transform infrared spectroscopy (FTIR), which confirmed the presence of sulfate groups alongside the native hydroxyl and amino groups. raco.cat Cross-linked chitosan beads have also been developed, showing high adsorption capacities. nih.gov The porous structure and the presence of protonated amine groups in acidic conditions make chitosan an excellent candidate for dye removal. deswater.comraco.cat

Bentonite (B74815) Nanocomposites : Bentonite clay, a low-cost and abundant material, has been modified to create novel nanocomposites for dye removal. mdpi.comiwaponline.com For instance, bentonite has been treated with sodium metasilicate (B1246114) and potassium ferricyanide (B76249) to enhance its adsorption capacity for reactive red dyes. mdpi.com Characterization using Scanning Electron Microscopy (SEM) and FTIR confirms changes in surface morphology and functional groups that improve dye uptake. mdpi.com

Biosorbents : Natural materials have been explored as sustainable adsorbents. The biomass of Spirulina platensis, a microalga, has demonstrated a very high biosorption capacity for FD&C Red No. 40. rsc.org SEM analysis of this biosorbent reveals a porous surface with cylindrical filaments, providing ample sites for dye adsorption. rsc.org

Activated Carbons : Activated carbon derived from various precursors, such as tannery sludge, is a conventional yet effective adsorbent. bioline.org.br These materials possess a well-developed pore structure and high surface area, making them suitable for adsorbing a range of organic pollutants, including reactive dyes. bioline.org.br

Adsorption Isotherm and Kinetic Modeling

To understand and optimize the adsorption process, experimental data are analyzed using isotherm and kinetic models.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature.

Langmuir Model : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. raco.catresearchgate.net It has been found to fit the equilibrium data for Red Dye 40 adsorption on chitosan sulfate raco.cat and cross-linked chitosan beads very well, suggesting a homogeneous adsorption process. nih.gov

Freundlich Model : This model is an empirical equation that describes adsorption on heterogeneous surfaces. researchgate.net

The applicability of these models helps in determining the maximum adsorption capacity (q_m) of the adsorbent. For example, the maximum adsorption capacity of chitosan sulfate for Red Dye 40 was found to be 623 mg/g at pH 3. raco.cat

Adsorption Kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the adsorption process.

Pseudo-Second-Order Model : This model is frequently found to best describe the kinetics of Red Dye 40 adsorption onto various adsorbents, including chitosan sulfate raco.cat and cross-linked chitosan beads. researchgate.netnih.gov A good fit to this model indicates that the rate-limiting step may be chemical sorption or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netnih.gov

Below are interactive tables summarizing key parameters from various studies.

Table 1: Adsorption Isotherm Parameters for Red Dye 40 on Various Adsorbents

Adsorbent Isotherm Model q_m (mg/g) K_L (L/g) Temperature (°C) pH Source
Chitosan Sulfate Langmuir 623 - 25 3 raco.cat
Chitosan Sulfate Langmuir 261 - 25 6 raco.cat
Cross-linked Chitosan Langmuir 1936 - 30 3 nih.gov
Chitosan Langmuir 1524.6 - 35 - researchgate.net

Table 2: Adsorption Kinetic Parameters for Red Dye 40 on Various Adsorbents

Adsorbent Kinetic Model k_2 (g/mg·min) q_e (cal) (mg/g) q_e (exp) (mg/g) Source
Chitosan Sulfate Pseudo-Second-Order - - - raco.cat
Cross-linked Chitosan Pseudo-Second-Order - - - nih.gov
Chitosan Pseudo-Second-Order - - - researchgate.net

Elucidation of Adsorption Mechanisms (e.g., Electrostatic, π-π Stacking, Hydrogen Bonding)

The removal of this compound by adsorption is governed by several interaction mechanisms between the dye molecule and the adsorbent surface.

Electrostatic Interactions : This is a primary mechanism for the adsorption of anionic dyes like this compound, which contains sulfonate (–SO₃⁻) groups. raco.cat On adsorbents with positively charged functional groups, such as the protonated amine groups (–NH₃⁺) of chitosan in acidic solutions (pH < 6.5), strong electrostatic attraction occurs between the adsorbent and the dye molecules. deswater.comraco.cat The adsorption capacity of chitosan sulfate for Red Dye 40 was observed to decrease significantly when the pH was raised from 3 to 6, which reduces the protonation of amino groups and weakens the electrostatic pull. raco.cat

Hydrogen Bonding : This type of interaction can occur between hydrogen bond donors and acceptors on both the dye and the adsorbent. The hydroxyl (–OH) and amino (–NH₂) groups on adsorbents like chitosan can form hydrogen bonds with the oxygen and nitrogen atoms in the this compound structure. deswater.com

The combination of these mechanisms—electrostatic attraction, hydrogen bonding, and other van der Waals forces—results in the effective binding of this compound to the surface of well-designed adsorbents. deswater.com

Advanced Analytical Methodologies for the Detection and Quantification of Reactive Red 40 and Its Transformation Products

High-Performance Liquid Chromatography (HPLC) Coupled with Spectroscopic Detectors (e.g., UV-Vis, Diode Array)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Reactive Red 40 in aqueous samples. When coupled with spectroscopic detectors such as UV-Vis or Diode Array Detectors (DAD), HPLC provides a robust method for monitoring the dye's concentration over time during degradation studies.

The principle of this method relies on the separation of components in a mixture as they pass through a stationary phase (the column) carried by a mobile phase. The separated components are then detected based on their absorbance of light at specific wavelengths. For this compound, the maximum absorbance is typically observed in the visible region of the electromagnetic spectrum, corresponding to its red color.

Researchers often utilize HPLC with UV-Vis or DAD to track the decolorization of textile effluents. By monitoring the decrease in the absorbance peak corresponding to this compound, the efficiency of a given treatment process can be accurately assessed. For instance, in studies evaluating electrochemical degradation processes, HPLC analysis can confirm the removal of the dye from the solution. ubi.pt The use of a DAD is particularly advantageous as it allows for the simultaneous monitoring of multiple wavelengths, providing a more comprehensive picture of the degradation process and the potential formation of new chromophoric byproducts.

A typical HPLC method for the analysis of this compound might involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode. The detection wavelength is set at the maximum absorbance of the dye to ensure the highest sensitivity.

Table 1: Typical HPLC-UV/Vis Parameters for this compound Analysis

ParameterTypical Value/Condition
Stationary Phase C18 reversed-phase column
Mobile Phase Acetonitrile (B52724) and water (often with a buffer)
Detection UV-Vis or Diode Array Detector
Wavelength Set at the maximum absorbance of this compound

This table provides a generalized overview of the parameters. Specific conditions can be optimized based on the sample matrix and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

While HPLC-UV/Vis is excellent for quantification, identifying the chemical structures of the transformation products formed during the degradation of this compound requires the more powerful technique of Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method couples the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weights of the eluents.

Tandem mass spectrometry (MS/MS) further fragments the ions, providing structural information that is crucial for identifying unknown compounds. High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in mass measurements, enabling the determination of elemental compositions for the unequivocal identification of metabolites.

The application of LC-MS/MS and HRMS has been instrumental in elucidating the degradation pathways of this compound in various advanced oxidation processes. These techniques have enabled the identification of numerous smaller, often colorless, aromatic intermediates. Understanding the identity of these byproducts is critical, as some may be more toxic than the parent dye.

Spectroscopic Techniques (e.g., UV-Vis, FTIR, NMR) for Structural Analysis of Transformation Products

In conjunction with chromatography, various spectroscopic techniques are employed to analyze the structural changes occurring during the degradation of this compound.

UV-Visible (UV-Vis) Spectroscopy: As mentioned, UV-Vis spectroscopy is fundamental for monitoring the decolorization process. The disappearance of the characteristic absorption peak in the visible region indicates the breakdown of the chromophore, which is responsible for the dye's color. ubi.pt Shifts in the absorption maxima can also suggest alterations to the dye's chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the parent dye and its degradation products. By comparing the FTIR spectra before and after treatment, researchers can identify the cleavage of specific bonds, such as the azo bond (-N=N-), and the formation of new functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the detailed molecular structure of organic compounds. While less commonly used for routine monitoring due to its complexity and lower sensitivity compared to mass spectrometry, NMR can provide invaluable, unambiguous structural information for key transformation products that have been isolated and purified.

Electrochemical Sensors and Biosensors for Environmental Monitoring

The development of rapid, sensitive, and portable analytical devices is a growing area of research for the in-situ monitoring of pollutants like this compound. Electrochemical sensors and biosensors offer a promising alternative to traditional laboratory-based methods.

Electrochemical Sensors: These sensors detect changes in electrical signals (e.g., current, potential) that occur when the target analyte interacts with a specially designed electrode surface. The electrochemical activity of the azo group in this compound can be exploited for its direct detection.

Biosensors: Biosensors incorporate a biological recognition element, such as an enzyme or antibody, coupled with a transducer. For example, an enzyme that can specifically degrade this compound could be immobilized on an electrode. The enzymatic reaction would produce a measurable signal proportional to the dye concentration.

These sensor-based approaches have the potential to provide real-time data on the levels of this compound in industrial effluents, enabling more efficient process control and environmental protection.

Strategic Sample Preparation from Complex Environmental Matrices

The analysis of this compound in real-world samples, such as industrial wastewater or river water, is often complicated by the presence of other substances that can interfere with the measurement. Therefore, a crucial step in the analytical workflow is sample preparation.

The primary goal of sample preparation is to isolate and concentrate the analyte of interest from the complex matrix. A common technique used for aqueous samples is Solid-Phase Extraction (SPE) . In SPE, the water sample is passed through a cartridge containing a solid adsorbent material. The dye is retained on the adsorbent, while interfering substances are washed away. The dye is then eluted from the cartridge with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample that is ready for instrumental analysis.

The choice of the SPE sorbent and elution solvent is critical and must be optimized to ensure high recovery of this compound.

Method Validation Parameters: Sensitivity, Selectivity, and Detection Limits

To ensure the reliability of any analytical method for this compound, it must be properly validated. Key validation parameters include:

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve.

Selectivity: This is the method's ability to accurately measure the analyte in the presence of other components in the sample matrix. High selectivity is crucial for avoiding false-positive results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately quantified. These parameters are essential for determining the suitability of the method for trace-level analysis in environmental monitoring.

By rigorously validating these parameters, researchers can be confident in the accuracy and precision of their data, which is fundamental for assessing the environmental impact of this compound and the effectiveness of remediation strategies.

Computational and Theoretical Chemistry Approaches for Reactive Red 40 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu This information is fundamental to understanding and predicting a molecule's stability, spectra, and chemical reactivity. acs.orgresearchgate.netmdpi.com For azo dyes like Reactive Red 40, these calculations can elucidate the mechanisms of degradation, such as the oxidative cleavage of the characteristic N=N bond. acs.org Studies have shown that the initial attack by hydroxyl radicals, a key step in many degradation processes, can occur at either the azo group or the aromatic rings. acs.org Quantum calculations help determine the most likely pathways by comparing the energies of different proposed reaction intermediates. acs.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comaps.org It has become a powerful tool for studying the reactivity of organic molecules, including azo dyes. researchgate.netmdpi.comafricaresearchconnects.com DFT is particularly useful for analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 1: Key Molecular Orbital Descriptors Calculated by DFT for Azo Dyes

DescriptorSymbolSignificance in Reactivity Analysis
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's electron-donating capability. Higher energy suggests a better electron donor.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the molecule's electron-accepting capability. Lower energy suggests a better electron acceptor.
HOMO-LUMO Energy GapΔERepresents the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netmdpi.com
Chemical PotentialµDescribes the escaping tendency of electrons from a system. mdpi.com
Chemical HardnessηMeasures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Electrophilicity IndexωQuantifies the global electrophilic nature of a molecule. mdpi.com

Molecular Modeling and Dynamics Simulations for Interaction Studies

Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.com These methods are invaluable for studying the complex interactions between a dye molecule like this compound and other substances, such as enzymes or adsorbent materials. nih.govresearchgate.net

In the context of bioremediation, MD simulations and molecular docking can predict how this compound binds to the active site of a degrading enzyme, such as an azoreductase or laccase. nih.govsciensage.info Docking studies help identify the most stable binding pose of the dye (ligand) within the enzyme's active site and calculate a binding affinity score. researchgate.net This provides insight into the substrate specificity of the enzyme and the key amino acid residues involved in the interaction through forces like hydrogen bonds and hydrophobic interactions. nih.gov For instance, studies on the interaction of azo dyes with the enzyme AzrC identified specific phenylalanine, proline, asparagine, and tyrosine residues as crucial for binding. nih.gov

Similarly, MD simulations are used to understand the mechanisms of dye removal from water using adsorbents. nih.govrsc.org By simulating the dye's interaction with an adsorbent surface (e.g., activated carbon or a composite material), researchers can determine the binding energy and preferred orientation, clarifying whether the adsorption is driven by electrostatic attraction, van der Waals forces, or other interactions. researchgate.netresearchgate.net

Table 2: Examples of Amino Acid Residues Involved in Azo Dye-Enzyme Interactions Identified via Molecular Docking

Enzyme TypeKey Interacting Residues (Examples)Type of Interaction
AzoreductaseAsn104, Phe105, Tyr127, Pro132, Phe172, Asn187Hydrogen Bonding, Hydrophobic Interactions nih.gov
LaccasePHE 162, GLN 237, TYR 244, ASN 262, ARG 423Binding to copper-containing active sites sciensage.info

Predictive Ecotoxicological Modeling of Transformation Products

A major environmental concern with azo dyes is that their degradation can lead to the formation of smaller, potentially more toxic, transformation products, which are often aromatic amines. nih.govresearchgate.net Predictive ecotoxicological modeling aims to assess the environmental risk of these byproducts without extensive experimental testing. whiterose.ac.ukresearchgate.net

Computational tools can predict the likely degradation pathways of this compound under various environmental conditions (e.g., aerobic, anaerobic). acs.org Once the structures of the potential transformation products are predicted, their toxicological properties, such as mutagenicity and carcinogenicity, can be estimated using computational models. tandfonline.comsemanticscholar.org These models integrate data from various sources and use algorithms to predict the biological activity of a chemical based on its structure. acs.org This in silico assessment is crucial for prioritizing which transformation products pose the most significant risk to ecosystems and human health, guiding further experimental investigation and risk management strategies. whiterose.ac.ukwhiterose.ac.uk

QSAR (Quantitative Structure-Activity Relationship) Studies for Degradation Predictability

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific property, such as its rate of degradation. tandfonline.com For azo dyes, QSAR models can be developed to predict how readily a dye like this compound will be biodegraded.

To build a QSAR model, a set of dyes with known degradation rates is used. For each dye, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed degradation rates. Once validated, this model can be used to predict the degradation potential of new or untested azo dyes based solely on their calculated molecular descriptors. This approach provides a rapid and cost-effective screening tool for assessing the environmental persistence of dyes. tandfonline.com

Table 3: Conceptual Framework of a QSAR Model for Azo Dye Degradation

Model ComponentDescriptionExample for this compound
Training Set A collection of different azo dyes with experimentally measured degradation rates.Data for various sulfonated and non-sulfonated azo dyes.
Molecular Descriptors Numerically calculated properties of the molecules.Molecular Weight, LogP (hydrophobicity), Number of Sulfonate Groups, HOMO/LUMO energies.
Statistical Algorithm A mathematical method to link descriptors to the activity.Multiple Linear Regression, Partial Least Squares, Machine Learning Algorithms.
Predicted Activity The output of the model.Predicted rate of biodegradation (e.g., half-life in a specific environment).

Policy, Regulatory Science, and Environmental Management Implications of Reactive Red 40

International and National Regulatory Frameworks for Dye Effluent Discharge

The discharge of dye-containing effluents from textile manufacturing is subject to a variety of international and national regulations aimed at protecting water resources. These frameworks typically focus on setting limits for specific pollutants and encouraging the adoption of cleaner production technologies.

Internationally, several initiatives guide the management of chemicals in the textile supply chain. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a comprehensive framework that requires companies to register chemicals and assess their risks. sustainability-directory.com Another significant initiative is the Zero Discharge of Hazardous Chemicals (ZDHC) program, driven by major apparel brands, which has established a Manufacturing Restricted Substances List (MRSL) that sets concentration limits for hazardous substances in chemical formulations used in the manufacturing process. sustainability-directory.com

National regulations for textile effluent discharge vary by country but generally include limits for parameters such as pH, Biochemical Oxygen Demand (BOD), Chemical Oxygen Demand (COD), Total Suspended Solids (TSS), and color.

European Union: The EU's Industrial Emissions Directive (IED) is a key piece of legislation that requires industrial installations, including textile plants, to use Best Available Techniques (BAT) to prevent or reduce pollution. The BAT Reference Document (BREF) for the Textiles Industry provides guidance on achieving these standards, which include benchmarks for wastewater discharges. europa.eu For direct discharges to controlled waters in the UK, for instance, there are benchmark limits for parameters like COD and suspended solids, and a specific benchmark for color measured by absorbance. service.gov.uk

United States: The U.S. Environmental Protection Agency (EPA) has established Effluent Limitation Guidelines (ELGs) for the textile mills point source category under the Clean Water Act. epa.gov These guidelines, codified in 40 CFR Part 410, set limits for conventional pollutants like BOD, TSS, and pH for direct dischargers. While specific limits for color are not federally mandated for all textile subcategories, permits issued under the National Pollutant Discharge Elimination System (NPDES) may include site-specific limits based on the receiving water quality.

China: China has implemented stringent discharge standards for the dyeing and finishing of textile industry (GB 4287-2012). sdc.org.ukchinesestandard.netmee.gov.cnmee.gov.cn These standards set limits for a range of pollutants, including COD, BOD, TSS, and importantly, chromaticity (color). sdc.org.ukresearchgate.net The limits vary depending on the date of the facility's construction and the receiving water body. sdc.org.uk

The following table summarizes typical effluent discharge limit values for the textile industry in different regions. It is important to note that these are general guidelines, and specific permit limits can vary based on local conditions and the nature of the receiving water body.

ParameterEuropean Union (Indicative BAT-AELs)United States (EPA Effluent Guidelines)China (GB 4287-2012)
pH 6 - 96.0 - 9.06 - 9
COD (mg/L) 100 - 250Varies by subcategory100 - 300
BOD5 (mg/L) 25 - 50Varies by subcategory20 - 50
TSS (mg/L) 10 - 50Varies by subcategory30 - 100
Color Not specified numerically, but BAT is required to prevent/reduceNot specified for all subcategories50 - 100 (dilution times)

Monitoring and Assessment Strategies for Reactive Red 40 in Wastewater Streams

Effective monitoring and assessment are crucial for ensuring compliance with regulatory standards and for evaluating the performance of wastewater treatment processes. The detection and quantification of this compound in wastewater streams require specialized analytical techniques due to the complex nature of textile effluents.

The primary analytical method for the determination of reactive dyes like this compound in wastewater is High-Performance Liquid Chromatography (HPLC) . najah.eduirjet.netnajah.edu HPLC offers high sensitivity and selectivity, allowing for the separation and quantification of the target dye from other components in the wastewater matrix. irjet.net

A typical HPLC method for this compound analysis would involve:

Sample Preparation: Wastewater samples often contain a high concentration of suspended solids, salts, and other organic matter that can interfere with the analysis. Therefore, a sample preparation step is essential. This may include filtration, centrifugation, and solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.govnywastewatcher.io

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of reactive dyes. najah.edu The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. najah.eduirjet.net The use of an ion-pairing agent may be necessary to improve the retention and peak shape of the anionic dye. irjet.net

Detection: A Photodiode Array (PDA) or a UV-Vis detector is commonly used for the detection of this compound. The wavelength of maximum absorbance for this compound is used for quantification. sielc.com For more complex matrices or for confirmation purposes, a Mass Spectrometric (MS) detector can be coupled with the HPLC system (HPLC-MS or HPLC-MS/MS). nih.gov This provides higher selectivity and allows for the identification of the dye based on its mass-to-charge ratio.

The following table outlines a general approach for the HPLC analysis of this compound in wastewater.

StepDescriptionKey Considerations
Sample Collection Grab or composite samples of wastewater effluent.Preserve samples by refrigeration to prevent degradation.
Sample Preparation Filtration to remove suspended solids. Solid-Phase Extraction (SPE) for cleanup and concentration.Choice of SPE sorbent is critical for efficient recovery.
HPLC System Reversed-phase C18 column. Gradient elution with a buffered mobile phase and organic modifier.Mobile phase composition and gradient profile need to be optimized for good separation.
Detection Photodiode Array (PDA) detector set at the wavelength of maximum absorbance for this compound.Confirmation can be done using a Mass Spectrometer (MS).
Quantification External calibration with certified reference standards of this compound.Matrix-matched standards may be necessary to account for matrix effects.
Quality Control Analysis of blanks, spikes, and duplicates to ensure data quality.Regular system suitability checks are essential.

Economic and Policy Instruments for Sustainable Dye Management

Beyond command-and-control regulations, a range of economic and policy instruments can be employed to encourage the textile industry to adopt more sustainable dyeing practices and reduce the environmental impact of this compound and other dyes.

Economic Instruments are market-based mechanisms that provide financial incentives or disincentives to polluters. sustainability-directory.comwri.org These can include:

Pollution Taxes/Effluent Fees: Levying a tax on the volume and/or toxicity of pollutants discharged into the environment. sustainability-directory.com This internalizes the environmental cost of pollution and encourages companies to invest in cleaner technologies to reduce their tax burden.

Subsidies and Grants: Providing financial assistance to companies for the adoption of environmentally friendly technologies, such as waterless dyeing techniques or advanced wastewater treatment systems. sustainability-directory.com

Tradable Discharge Permits: A system where a regulatory body sets a total limit on the amount of a pollutant that can be discharged in a specific area and issues permits to individual companies. wri.org Companies that can reduce their pollution below their permitted level can sell their excess permits to other companies, creating a market-based incentive for pollution reduction. wri.org

Extended Producer Responsibility (EPR): A policy approach where producers are given a significant responsibility – financial and/or physical – for the treatment or disposal of post-consumer products. sustainability-directory.com In the context of textiles, this could incentivize the design of products that are easier to recycle and have a lower environmental footprint throughout their lifecycle. sustainability-directory.com

Policy Instruments encompass a broader range of government actions to promote sustainable practices. These can include:

Information Disclosure and Labeling: Requiring companies to disclose information about the environmental performance of their products can empower consumers to make more sustainable choices. Eco-labels and certifications can also guide consumers towards more environmentally friendly textiles.

Public Procurement Policies: Governments can leverage their purchasing power to create a market for sustainable textiles by giving preference to products that meet certain environmental criteria. sustainability-directory.com

Investment in Research and Development: Government support for research into new, more sustainable dyeing technologies and bio-based dyes can accelerate the transition away from conventional, more polluting processes. patsnap.com

Voluntary Agreements and Public-Private Partnerships: Encouraging collaboration between industry, government, and non-governmental organizations to develop and implement voluntary sustainability standards and initiatives.

A case study of the implementation of the ISO 14001 environmental management system in an Indian textile company demonstrated significant economic benefits, including reduced processing costs and a lower burden on the effluent treatment plant. researchgate.net This highlights how proactive environmental management can lead to both environmental and economic gains.

The following table provides examples of economic and policy instruments and their potential impact on sustainable dye management.

InstrumentTypeDescriptionPotential Impact on Sustainable Dye Management
Effluent Taxes EconomicA charge on the quantity of pollutants discharged.Encourages investment in wastewater treatment and process optimization to reduce tax liability.
Subsidies for Green Technology EconomicFinancial support for adopting cleaner technologies.Accelerates the uptake of sustainable dyeing methods like waterless dyeing.
Tradable Permits EconomicA market-based system for allocating and trading pollution allowances.Provides flexibility for companies to meet environmental targets in a cost-effective manner.
Eco-labeling PolicyLabeling products that meet specific environmental standards.Informs consumer choice and creates a market for sustainable textiles.
Green Public Procurement PolicyGovernment purchasing policies that favor environmentally friendly products.Creates a stable demand for textiles produced with sustainable dyes and processes.

Emerging Research Frontiers and Future Perspectives on Reactive Red 40

Development of Next-Generation Sustainable Synthesis Routes

The conventional synthesis of azo dyes, including Reactive Red 40, traditionally relies on petroleum-derived precursors and involves diazotization and coupling reactions that can generate hazardous waste. nih.govfrontiersin.org The production of synthetic dyes from petrochemicals is an energy-intensive process that contributes to carbon emissions. nih.gov Recognizing these environmental drawbacks, research is actively pursuing next-generation sustainable synthesis routes that align with the principles of green chemistry.

A primary focus is the reduction or elimination of toxic solvents and harsh reaction conditions. researchgate.netresearchgate.net Methodologies such as solvent-free synthesis using grinding techniques at room temperature are being explored to overcome the limitations of traditional methods, which include low temperatures, the use of acids and alkalis, and the instability of diazonium salts. researchgate.netwwjournal.ir Researchers have developed efficient solvent-free approaches using catalysts like sulfonic acid functionalized magnetic nanoparticles and nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), which offer advantages such as mild reaction conditions, simple product isolation, and catalyst recyclability. nih.govresearchgate.netresearchgate.net

Furthermore, the core of sustainable synthesis lies in shifting from non-renewable feedstocks to renewable bio-based resources. scienceopen.com Biotechnology and synthetic biology are opening new avenues for producing dye molecules through microbial fermentation. scienceopen.commdpi.comscispace.com This approach uses engineered microorganisms to convert agricultural by-products, like sugar molasses, into high-value pigments, potentially reducing water usage by a factor of ten and energy consumption by up to 80% compared to conventional dyeing. mdpi.com While the direct biosynthesis of a complex synthetic dye like this compound is a long-term goal, the principles are being established through the production of natural colorants. scienceopen.comencyclopedia.pub This involves genetically engineering bacteria or yeast to produce specific pigments, offering a pathway to creating a broader palette of sustainable, biodegradable dyes. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches for Azo Dyes

Feature Conventional Synthesis Emerging Sustainable Routes
Starting Materials Petroleum-derived chemicals (e.g., aniline) nih.govfrontiersin.org Renewable feedstocks, agricultural by-products scienceopen.commdpi.com
Reaction Conditions Low temperatures, strong acids/alkalis researchgate.netunb.ca Room temperature, mild conditions researchgate.netwwjournal.ir
Solvents Use of potentially toxic organic solvents researchgate.net Solvent-free or aqueous media nih.govresearchgate.net
Catalysts Stoichiometric reagents, unfriendly catalysts wwjournal.ir Recyclable solid acids, nanoparticles, enzymes researchgate.netresearchgate.netmdpi.com
Process Diazotization and coupling unb.ca Grinding, microbial fermentation, biocatalysis wwjournal.irmdpi.com
By-products Acidic waste, side products, unstable intermediates nih.gov Minimal waste, higher product yields nih.govresearchgate.net
Sustainability Non-renewable, high environmental impact nih.govmdpi.com Bio-based, reduced energy/water use, lower toxicity scienceopen.commdpi.com

Innovations in Advanced Remediation Technologies

The remediation of wastewater containing reactive dyes is a critical challenge due to their high water solubility, stability, and resistance to conventional treatment methods. researchgate.net Innovations in this area are focused on advanced technologies that can efficiently and completely degrade or remove this compound and similar dyes from effluents.

Advanced Oxidation Processes (AOPs) are highly effective methods that generate powerful reactive species, such as hydroxyl radicals, to break down complex dye molecules into simpler, non-toxic compounds. scispace.comnih.govnih.gov These processes include:

Photocatalysis: This involves using a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (UV or solar) to generate radicals. frontiersin.orgsemanticscholar.org Studies on various reactive red dyes have demonstrated high degradation efficiency. For instance, a TiO₂/xanthan gum composite achieved over 92% degradation of a reactive red dye under solar light. mdpi.com

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to produce hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton). nih.govpsiberg.com

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can effectively decolorize dye wastewater, though complete mineralization may require combination with other processes. scienceopen.comscispace.com

Sonophotocatalysis: This technique combines ultrasound with photocatalysis, creating a synergistic effect that enhances the degradation rate of dyes like Reactive Red 120. nih.gov

Biological Treatment methods offer an eco-friendly and cost-effective alternative, utilizing microorganisms to break down dyes. researchgate.netpsiberg.com This typically involves a two-stage process: an initial anaerobic step where enzymes like azoreductase cleave the azo bond, followed by an aerobic step to degrade the resulting aromatic amines. unb.ca Various bacteria, including Bacillus subtilis and Pseudomonas luteola, have shown significant potential in decolorizing reactive red dyes, with studies reporting over 90% decolorization for dyes like Reactive Red ME4BL under optimized conditions. nih.govencyclopedia.pubunb.cadtu.dk

Adsorption remains a widely used and effective physical method for dye removal. Innovation in this area focuses on developing low-cost, high-efficiency adsorbents from waste materials or bio-based polymers. nih.gov Materials like activated carbon, chitosan (B1678972), and various industrial or agricultural wastes are being investigated. nih.govdntb.gov.uamdpi.com Studies on "Red Dye 40" have shown high adsorption capacities for materials like chitosan and vine-trimming waste. nih.govmdpi.comresearchgate.net

Table 2: Performance of Selected Advanced Remediation Technologies for Reactive Red Dyes

Technology Target Dye Adsorbent/Catalyst Efficiency Reference
Photocatalysis Reactive Red TiO₂/Xanthan Gum 92.5% degradation mdpi.com
Photocatalysis C.I. Reactive Red 158 Degussa P25 TiO₂ 95.5% decolorization semanticscholar.org
Sonophotocatalysis Reactive Red 120 TiO₂ Synergistic enhancement nih.gov
UV/H₂O₂ AOP NOVACRON® C-4B Red - 86% degradation jbei.org
Microbial Degradation Reactive Red ME4BL Bacillus subtilis 93% decolorization nih.govdtu.dk
Microbial Degradation Reactive Red Bacterial Isolate 95.2% decolorization encyclopedia.pub
Adsorption FD&C Red No. 40 Chitosan 529 mg/g capacity researchgate.net
Adsorption C.I. Reactive Red 4 Thermally Treated Al-Waste 2.89 mg/g capacity dntb.gov.ua

Integration of Artificial Intelligence and Machine Learning in Dye Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in the dye industry, from initial design to process optimization and environmental impact assessment. researchgate.net By analyzing vast and complex datasets, these computational approaches can predict outcomes, optimize processes, and uncover novel insights that are not readily apparent through traditional experimentation.

In the realm of dye synthesis and application, AI is being used to achieve precise color matching and to predict the final color of a fabric while it is still wet, a significant challenge that often leads to waste. nih.govwwjournal.irdtu.dk Machine learning models, particularly neural networks, can analyze data from previous dyeing batches to formulate optimal dye recipes, ensuring color consistency and minimizing the use of excess dyes, water, and energy. nih.govresearchgate.netunb.ca This not only improves efficiency but also contributes to sustainability by reducing waste and resource consumption. researchgate.netnih.gov

AI is also crucial for predicting the properties and potential toxicity of new and existing dyes. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological or environmental activity, are being developed to predict the ecotoxicity of azo dyes and the efficiency of their removal. scienceopen.comnih.gov ML algorithms can predict the carcinogenic potential of azo dyes by analyzing their metabolic pathways and the properties of their breakdown products. scispace.compsiberg.com

Furthermore, AI is being applied to optimize remediation processes. Artificial Neural Networks (ANNs) have been successfully used to model and predict the removal efficiency of reactive dyes. For example, one study modeled the bio-sorption of a "Reactive Red" dye onto banana peels, finding that the ANN model provided a better fit than traditional isotherm models. dntb.gov.ua Another study employed machine learning to optimize the operational factors for the decolorization of Reactive Red 195, achieving 91% efficiency. nih.gov These predictive models help in designing more efficient and targeted treatment systems for dye-laden wastewater. mdpi.commedcraveonline.com

Life Cycle Assessment (LCA) Studies for Comprehensive Environmental Impact Evaluation

A holistic understanding of the environmental footprint of this compound requires a comprehensive evaluation across its entire lifecycle, from raw material extraction to manufacturing, application, and end-of-life. Life Cycle Assessment (LCA) is a standardized methodology used to quantify these potential environmental impacts, identify "hotspots" in the lifecycle, and guide the development of more sustainable products and processes. nih.govencyclopedia.pub

While specific LCA studies exclusively on this compound are not widely published, research on synthetic reactive dyes provides critical insights. LCAs comparing synthetic reactive dyeing processes with natural dye alternatives consistently show that synthetic dyes have a significantly greater negative impact on both human health and ecosystems. researchgate.netmdpi.commdpi.com The primary contributors to this impact are the reliance on petrochemical feedstocks, high energy and water consumption during synthesis and dyeing, and the release of toxic effluents. nih.govunb.ca

The key stages and associated environmental impacts in the lifecycle of a typical reactive azo dye include:

Raw Material Acquisition: The synthesis begins with precursors derived from petroleum, a non-renewable resource. This stage is associated with the environmental burdens of fossil fuel extraction and refining. nih.gov

Dye Manufacturing: The chemical synthesis processes are often energy-intensive and can generate hazardous chemical waste. The carbon footprint of producing synthetic dyes is substantial, with estimates suggesting that 280,000 tons of discharged textile dyes annually can contribute to over 830,000 tons of CO₂ emissions. wwjournal.ir

Dyeing/Application: This stage is a major hotspot, characterized by high consumption of water, energy (for heating), and auxiliary chemicals (like salts and alkalis). encyclopedia.pubunb.ca A significant portion of the dye (up to 20%) does not fix to the fiber and is released into the wastewater, contributing to water pollution. wwjournal.ir The textile dyeing process is estimated to be responsible for approximately 20% of global industrial water pollution. scispace.com

Use Phase and End-of-Life: While the use phase has lower direct impact, the final disposal of dyed textiles can lead to the slow release of chemicals into landfills or incinerator emissions. The degradation of azo dyes can also form hazardous aromatic amines. nih.govpsiberg.com

LCA studies are instrumental in pinpointing these hotspots, allowing researchers and manufacturers to focus their efforts on areas with the greatest potential for environmental improvement, such as switching to bio-based feedstocks, improving dye fixation rates to reduce wastewater contamination, and optimizing energy and water efficiency in the dyeing process. nih.gov

Interdisciplinary Research Synergies (e.g., Nanotechnology, Synthetic Biology)

The most transformative advancements in dye research are occurring at the intersection of traditionally separate scientific disciplines. The synergy between fields like nanotechnology and synthetic biology is creating novel solutions for both the sustainable production and effective remediation of dyes like this compound.

Nanotechnology offers powerful tools for environmental remediation. The unique properties of nanomaterials, such as their extremely high surface area-to-volume ratio, make them highly effective for dye removal. frontiersin.org

Nanoadsorbents: Electrospun polymeric nanofibers, graphene oxide, and various metal oxide nanoparticles are being developed as superior adsorbents that can quickly and efficiently remove reactive dyes from water. researchgate.netwwjournal.irnih.govresearchgate.net Chitosan nanoparticles, for instance, have been shown to be effective in removing dyes like Reactive Red 195. nih.gov

Nanocatalysts: Nanoparticles of materials like titanium dioxide (TiO₂), iron oxides, and copper are used as catalysts in advanced oxidation processes to degrade dyes. scienceopen.comnih.gov Biologically synthesized iron nanoparticles, a direct product of nanobio-synergy, have been shown to effectively degrade azo dyes. medcraveonline.com Studies have demonstrated the degradation of "Reactive Red" dyes using nanomaterials like Ag-Fe₂O₃ and TiO₂ composites. nih.govmdpi.com

Synthetic Biology provides the means to fundamentally redesign the synthesis of colorants. By engineering the metabolic pathways of microorganisms like yeast and E. coli, researchers can create microbial "cell factories" that produce dyes from renewable resources such as glucose. dtu.dkjbei.org This approach, termed metabolic engineering, aims to replace petrochemical-based synthesis with sustainable, fermentation-based processes. dtu.dknih.gov While current research often focuses on producing natural pigments, the long-term vision is to engineer pathways for a wide array of colorants, potentially including novel bio-based structures that mimic the function of reactive dyes but are inherently biodegradable.

The synergy between these fields holds immense promise. For example, enzymes designed and produced through synthetic biology can be immobilized on nanomaterials to create highly stable, efficient, and reusable biocatalysts. frontiersin.org This combines the specificity of biological molecules with the robustness of nanomaterials. Nanotechnology can provide tools for observing and manipulating biological systems at the molecular level, accelerating the development of engineered microbes. openedition.org This convergence allows for the creation of integrated systems where, for example, a bioreactor using engineered microbes could synthesize a dye, and any unreacted precursors or byproducts could be removed downstream by a nanofiber-based filtration system, creating a closed-loop, sustainable manufacturing process.

Table 3: Examples of Interdisciplinary Approaches in Dye Research

Discipline Application Area Specific Example for Reactive/Azo Dyes Key Benefit
Nanotechnology Remediation (Adsorption) Graphene oxide quantum dots for Reactive Red 2 removal researchgate.net High surface area, rapid adsorption
Remediation (Catalysis) Biogenic iron nanoparticles for azo dye degradation medcraveonline.com High reactivity, eco-friendly synthesis
Synthetic Biology Sustainable Synthesis Metabolic engineering of yeast to produce red pigments (e.g., betanin) dtu.dk Bio-based, renewable feedstock, lower energy use
Valorization of Waste Enzymatic conversion of waste azo dyes into valuable aromatic amines frontiersin.org Circular economy, waste-to-value
Synergy Biocatalysis Immobilization of enzymes (from synthetic biology) on nanomaterials Enhanced stability, reusability, efficiency
Integrated Processes Microbial synthesis of dyes coupled with nano-filtration for purification Closed-loop systems, waste minimization

Q & A

Q. How can researchers design longitudinal studies to assess this compound’s bioaccumulation in multicomponent pollutant systems?

  • Methodological Answer : Use mesocosm experiments simulating real-world conditions (e.g., competing pollutants like heavy metals). Employ LC-MS/MS for trace quantification and isotopic labeling (e.g., ¹⁴C-tagged dye) to track bioaccumulation pathways. Publish iterative findings to avoid data hoarding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.